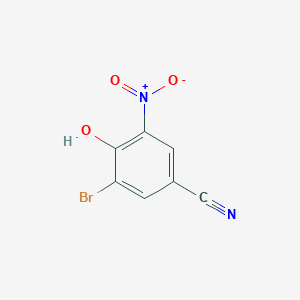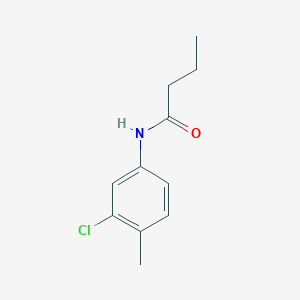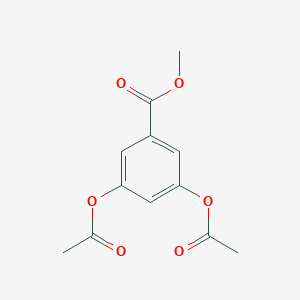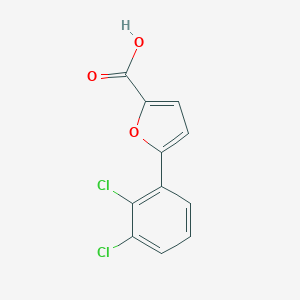
2-Bromo-3-méthoxy-6-méthylpyridine
Vue d'ensemble
Description
“2-Bromo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a bromopyridine derivative .
Molecular Structure Analysis
The molecular weight of “2-Bromo-3-methoxy-6-methylpyridine” is 202.05 . Its molecular structure can be represented by the InChI code 1S/C7H8BrNO/c1-5-3-4-6 (10-2)7 (8)9-5/h3-4H,1-2H3 .
Physical and Chemical Properties Analysis
“2-Bromo-3-methoxy-6-methylpyridine” is a light yellow solid . It has a boiling point of 244.0±35.0 °C and a density of 1.452±0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Synthèse de l'ADN
Ce composé est utilisé dans la synthèse in vitro de l'ADN, fournissant un composant essentiel pour le génie génétique et la recherche en biologie moléculaire .
Synthèse pharmaceutique
Il sert d'intermédiaire dans la synthèse de divers produits pharmaceutiques, notamment les médicaments antihistaminiques comme la tripelennamine et la mépyramine, qui sont utilisés pour traiter les réactions allergiques .
Produits chimiques agricoles
Le composé est impliqué dans la production d'agents hydrofuges, de bactéricides et d'herbicides, contribuant aux progrès de l'agriculture et aux stratégies de protection des plantes .
Synthèse organique
Il peut être utilisé dans la synthèse de la 6,6'-diméthyl-2,2'-bipyridine et d'autres dérivés de la pyridine, qui ont des applications en chimie organique et en science des matériaux .
Catalyse
“2-Bromo-3-méthoxy-6-méthylpyridine” peut être utilisé pour créer des catalyseurs tels que le N,N'-bis-(6-méthylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), qui sont essentiels à diverses réactions chimiques .
Synthèse de nouveaux composés
Mécanisme D'action
Target of Action
It is used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors . AXL receptor tyrosine kinases play a crucial role in cell survival, growth, and migration.
Mode of Action
Bromopyridine derivatives like this compound are often used in organic synthesis, particularly in cross-coupling reactions . In these reactions, the bromine atom in the compound is typically replaced by another group, allowing the formation of new carbon-carbon bonds.
Biochemical Pathways
It’s known that bromopyridine derivatives are often used in the synthesis of various pyridine derivatives. These compounds can then interact with various biochemical pathways depending on their specific structures and functional groups.
Pharmacokinetics
The compound is a bromopyridine derivative, and these compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
As a bromopyridine derivative, it’s likely to be involved in the formation of new carbon-carbon bonds during organic synthesis. The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-6-methylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s action and efficacy can be influenced by biological factors such as the presence of specific enzymes or transporters in the body.
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFCUIDDZMCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450071 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-22-5 | |
| Record name | 2-bromo-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)

![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
